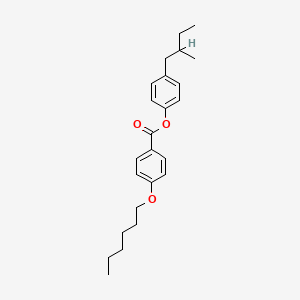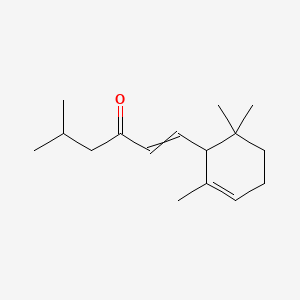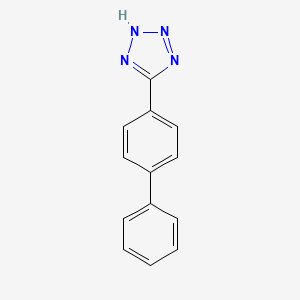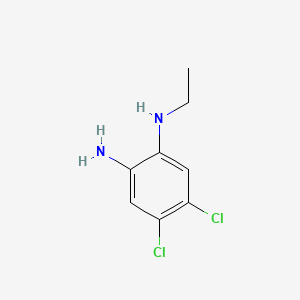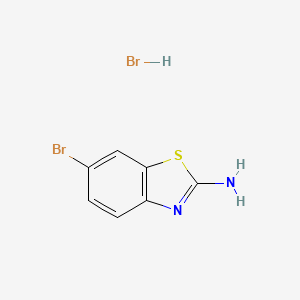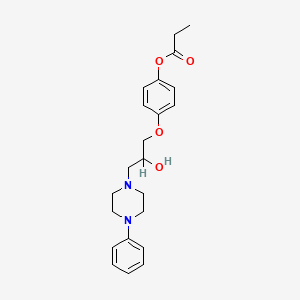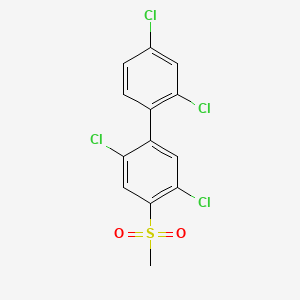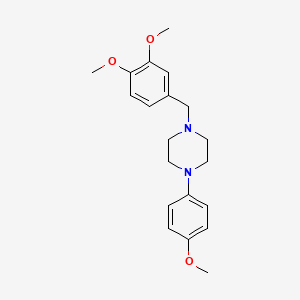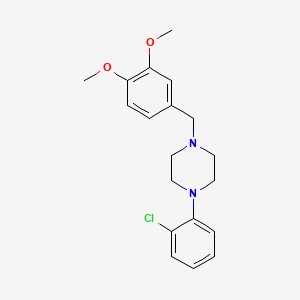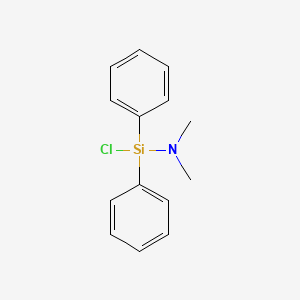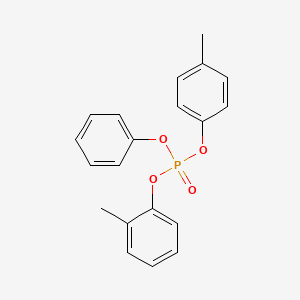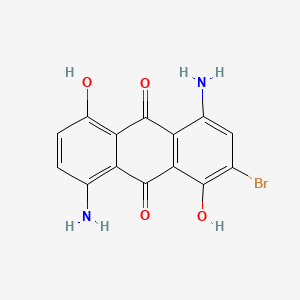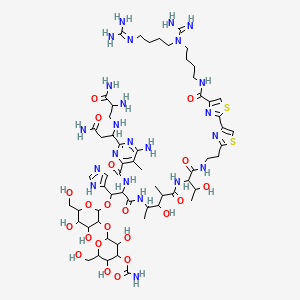
博来霉素B4
描述
博来霉素 B4 是博来霉素家族的一员,博来霉素家族是一组源自链霉菌属的细菌的糖肽类抗生素。 这些化合物以其抗肿瘤特性而闻名,广泛用于化疗治疗各种癌症,包括霍奇金淋巴瘤、非霍奇金淋巴瘤和睾丸癌 .
科学研究应用
博来霉素 B4 具有广泛的科学研究应用:
化学: 它用作模型化合物来研究糖肽类抗生素及其与金属离子的相互作用。
生物学: 博来霉素 B4 用于研究 DNA 损伤和修复机制,因为它会诱导 DNA 链断裂。
工业: 博来霉素 B4 用于制药行业生产化疗药物.
作用机制
博来霉素 B4 主要通过 DNA 切割发挥作用。该化合物与 DNA 结合并螯合金属离子,形成一种假酶,该酶与氧气反应生成超氧化物和氢氧自由基。 这些自由基会导致 DNA 中发生单链和双链断裂,从而抑制 DNA 合成并导致细胞死亡 . 主要的分子靶标是 DNA 链,所涉及的途径包括氧化应激和 DNA 损伤反应 .
生化分析
Biochemical Properties
Bleomycin B4 interacts with several biomolecules to exert its effects. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . This interaction with DNA is crucial for its role in biochemical reactions, particularly those involved in cell division and growth .
Cellular Effects
Bleomycin B4 has significant effects on various types of cells and cellular processes. It can cause cell death, particularly in rapidly dividing cells such as cancer cells . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, it can lead to massive oxidative stress, alveolar epithelial cell death, and the proliferation of fibroblasts .
Molecular Mechanism
The molecular mechanism of action of Bleomycin B4 involves the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This DNA cleavage inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bleomycin B4 change over time. It can induce acute lung injury, followed by a chronic inflammatory phase with the development of fibrosis over subsequent weeks . It also shows a dose-dependent increase in inflammation and fibrosis .
Dosage Effects in Animal Models
In animal models, the effects of Bleomycin B4 vary with different dosages. High doses can lead to severe lung toxicity, characterized by inflammation, excessive proliferation of fibroblasts, and abnormal deposition of extracellular matrix proteins .
Metabolic Pathways
Bleomycin B4 is involved in several metabolic pathways. It triggers severe reactions in the lungs, leading to massive oxidative stress, alveolar epithelial cell death, the proliferation of fibroblasts, and finally the infiltration of immune cells .
Transport and Distribution
Bleomycin B4 is mainly distributed in the skin, lungs, kidneys, peritoneum, and lymphatics . It does not cross the blood-brain barrier . The drug is cell-cycle specific for G phase, M-phase, and S phase .
Subcellular Localization
Bleomycin B4 is localized in the nucleus of the infiltrating macrophages and type II epithelial cells, and less intensely in fibroblasts and hyperplastic alveolar/bronchiolar epithelial cells . This subcellular localization is crucial for its activity, as it allows the drug to interact directly with DNA and exert its effects .
准备方法
合成路线和反应条件: 博来霉素 B4 通常通过涉及链霉菌属的复杂发酵过程合成。生产过程包括在富含营养的培养基中培养细菌,然后提取和纯化该化合物。 发酵条件,如温度、pH 值和营养浓度,会仔细控制以优化产量 .
工业生产方法: 博来霉素 B4 的工业生产遵循类似的发酵技术,但规模更大。该过程涉及大型生物反应器,其中链霉菌属在最佳条件下培养。 然后使用溶剂萃取法提取该化合物,并通过色谱技术进行纯化 .
化学反应分析
反应类型: 博来霉素 B4 会发生多种化学反应,包括:
常用试剂和条件:
氧化: 金属离子(例如,铁)、氧气和过氧化氢是常用的试剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用胺和硫醇等亲核试剂.
形成的主要产物: 博来霉素 B4 反应的主要产物是切割的 DNA 片段,这些片段是由于它与 DNA 的相互作用而产生的。 其他产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
博来霉素 B4 是博来霉素家族的一部分,该家族包括其他化合物,如博来霉素 A2 和博来霉素 B2。 与这些化合物相比,博来霉素 B4 具有独特的结构特征,这些特征会影响其 DNA 结合亲和力和切割活性 . 主要区别在于糖基部分和金属结合域,这些会影响它们的药代动力学和毒性特征 .
类似化合物:
- 博来霉素 A2
- 博来霉素 B2
- 铊霉素
- 弗莱霉素
属性
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOAIXTCFOKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95N23O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-11-1 | |
| Record name | Bleomycin B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


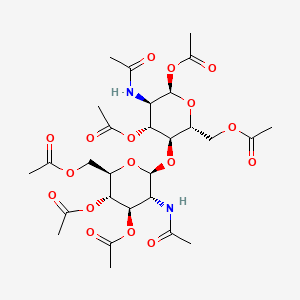
![N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine](/img/structure/B1618263.png)
